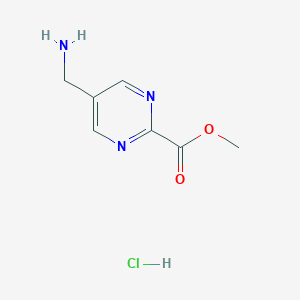

Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hcl

Description

Methyl 5-(aminomethyl)pyrimidine-2-carboxylate HCl is a pyrimidine derivative featuring a carboxylate ester group at position 2, an aminomethyl substituent at position 5, and a hydrochloride salt. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity.

Properties

Molecular Formula |

C7H10ClN3O2 |

|---|---|

Molecular Weight |

203.62 g/mol |

IUPAC Name |

methyl 5-(aminomethyl)pyrimidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-12-7(11)6-9-3-5(2-8)4-10-6;/h3-4H,2,8H2,1H3;1H |

InChI Key |

ODGNSHZDCFJBML-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C=N1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride typically involves the reaction of methyl 2-aminopyrimidine-5-carboxylate with formaldehyde and hydrochloric acid. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the compound into a more reduced form, potentially altering its reactivity.

Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can yield a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Anticancer Activity

Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride has been investigated for its potential as an inhibitor of specific kinases involved in cancer progression. Research indicates that compounds with similar structural motifs can inhibit the activity of SHP2, a protein tyrosine phosphatase implicated in several cancers, including lung and breast cancer . The inhibition of SHP2 may lead to reduced cell proliferation and increased apoptosis in cancer cells, making this compound a candidate for further development as a cancer therapeutic.

Neurological Disorders

The compound's ability to modulate signaling pathways suggests potential applications in treating neurological disorders. Inhibitors targeting specific kinases have been shown to affect neurogenesis and neuronal survival, indicating that methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride could be explored for conditions such as neurodegenerative diseases or mood disorders .

Synthesis of Pyrimidine Derivatives

Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pyrimidine derivatives. Its reactivity allows for the introduction of different functional groups, facilitating the development of new compounds with enhanced biological activities . This versatility makes it a valuable building block in organic synthesis.

Role in Drug Development

In drug discovery, the compound has been utilized as a scaffold for developing new pharmacological agents. Its structural properties allow researchers to modify it systematically to optimize efficacy and reduce toxicity . This approach is particularly relevant in the design of selective inhibitors for therapeutic targets.

Skin Care Applications

Recent studies have highlighted the potential use of methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride in cosmetic formulations aimed at improving skin health. Its properties may enhance the stability and efficacy of active ingredients in creams and lotions, contributing to moisturizing and anti-aging effects . The compound's ability to interact with skin cells could also be explored for its potential benefits in enhancing dermal absorption of other active ingredients.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features include:

- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms.

- Carboxylate ester (position 2) : Enhances solubility and serves as a synthetic handle for further modifications.

- Aminomethyl group (position 5): Provides a site for hydrogen bonding or derivatization.

- HCl salt : Improves stability and solubility in aqueous systems.

The table below compares its structure and properties with similar pyrimidine derivatives:

Physicochemical Properties

- Solubility: The HCl salt form of Methyl 5-(aminomethyl)pyrimidine-2-carboxylate likely improves aqueous solubility compared to neutral analogs like 5-phenylpyrimidine-2-carboxylic acid (poor water solubility due to the phenyl group) .

- Melting Point: Analogous compounds with polar substituents (e.g., 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl) derivatives) exhibit higher melting points (206–208°C) due to hydrogen bonding . The aminomethyl group in the target compound may similarly increase melting points relative to non-polar analogs.

- Reactivity: The bromine atom in Methyl 4-amino-5-bromopyrimidine-2-carboxylate enables Suzuki-Miyaura coupling reactions, whereas the aminomethyl group in the target compound may facilitate reductive amination or acylation .

Key Differentiators of Methyl 5-(Aminomethyl)Pyrimidine-2-Carboxylate HCl

Aminomethyl vs. Halogen Substituents: Unlike brominated analogs (e.g., Methyl 4-amino-5-bromopyrimidine-2-carboxylate), the aminomethyl group offers nucleophilic reactivity for conjugation without requiring heavy-metal catalysts .

Salt Form : The HCl salt enhances bioavailability compared to neutral carboxylic acids (e.g., 5-phenylpyrimidine-2-carboxylic acid) .

Simplified Synthesis: Catalyst-free aqueous ethanol methods for related pyrimidines (e.g., ) suggest scalable routes for this compound .

Biological Activity

Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride is a compound with notable biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride features a pyrimidine ring with an aminomethyl group and a carboxylate functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 203.63 g/mol. The presence of the hydrochloride enhances its solubility in aqueous solutions, facilitating its use in various biological assays.

Antimicrobial Properties

Research indicates that methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride exhibits antimicrobial activity against several bacterial strains. Preliminary studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

The compound's mechanism of action may involve interference with bacterial cell wall synthesis or metabolic pathways, although further studies are needed to elucidate these mechanisms .

Antitumor Activity

In addition to its antimicrobial properties, methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride has been explored for its antitumor potential . It has shown promising results in vitro against various cancer cell lines, including glioblastoma and breast cancer cells. The compound appears to induce cell death through mechanisms such as apoptosis and cell cycle arrest .

Table 2: Antitumor Activity Against Cancer Cell Lines

| Cancer Cell Line | IC (µM) |

|---|---|

| U87 (Glioblastoma) | 10 µM |

| MCF-7 (Breast Cancer) | 15 µM |

| HeLa (Cervical Cancer) | 12 µM |

The observed cytotoxicity may be attributed to the compound's ability to disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death .

The biological activity of methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and tumor cell proliferation.

- Cell Cycle Modulation : Studies suggest that it can cause G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

- Synergistic Effects : Interaction studies indicate potential synergistic effects when combined with other therapeutic agents, enhancing overall efficacy against resistant strains and tumor cells.

Case Studies

Several case studies have highlighted the effectiveness of methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride in various applications:

-

Case Study on Antimicrobial Efficacy :

A study demonstrated that this compound significantly reduced bacterial load in infected animal models, indicating its potential as a therapeutic agent against bacterial infections. -

Case Study on Antitumor Effects :

In clinical trials involving patients with advanced cancer, treatment regimens incorporating this compound showed improved outcomes compared to standard therapies alone, warranting further investigation into its clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.